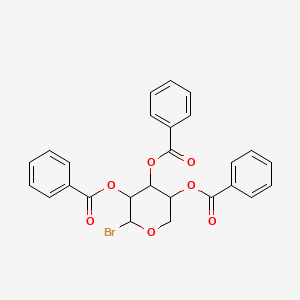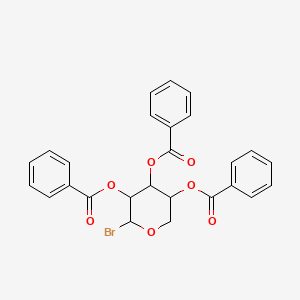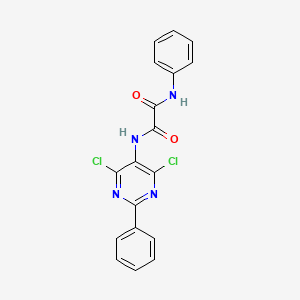![molecular formula C12H12N4O2S B14154730 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide CAS No. 3420-00-6](/img/structure/B14154730.png)
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is a chemical compound known for its unique structure and properties It belongs to the class of sulfonohydrazides, which are characterized by the presence of a sulfonyl group attached to a hydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide typically involves the condensation of benzenesulfonylhydrazine with an appropriate diazonium salt. The reaction is carried out under controlled conditions to ensure the formation of the desired product. For instance, the condensation of benzenesulfonylhydrazine with benzo[d][1,3]dioxole carbaldehyde can be performed in the presence of a suitable solvent such as acetone, ethyl acetate, or ethanol .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often employing microwave-assisted synthesis to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The sulfonyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions include sulfonyl derivatives, amines, and substituted sulfonohydrazides. These products have diverse applications in different fields .
Wissenschaftliche Forschungsanwendungen
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of bacteria and fungi. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by interacting with cellular pathways involved in cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl benzenesulfonohydrazide
- 4-Methoxy benzenesulfonohydrazide
- 4-(Phenyldiazenyl)phenyl benzene sulfonate
Uniqueness
4-[(e)-Phenyldiazenyl]benzenesulfonohydrazide is unique due to its specific structural features, such as the presence of both an azo group and a sulfonohydrazide moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
3420-00-6 |
|---|---|
Molekularformel |
C12H12N4O2S |
Molekulargewicht |
276.32 g/mol |
IUPAC-Name |
4-phenyldiazenylbenzenesulfonohydrazide |
InChI |
InChI=1S/C12H12N4O2S/c13-16-19(17,18)12-8-6-11(7-9-12)15-14-10-4-2-1-3-5-10/h1-9,16H,13H2 |
InChI-Schlüssel |
RNJKCWOGTITGAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxoquinazolin-3-yl]oxyacetate](/img/structure/B14154663.png)
![4-[2-(2-Pyridinyl)ethyl]phenol](/img/structure/B14154665.png)
![7-(3-Chlorophenyl)-3-[(4-fluorophenyl)methylsulfanyl]-13-methyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B14154673.png)

![Morpholine, 4-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]-](/img/structure/B14154684.png)
![3-(2-methylpropyl)-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione](/img/structure/B14154687.png)
![N-[1-(4-Fluorophenyl)ethylidene]benzenamine](/img/structure/B14154696.png)

![N-[(3,4-dimethoxyphenyl)methyl]-N-[3-(furan-2-yl)-4-methylpentyl]acetamide](/img/structure/B14154707.png)
![N-phenyl-9-thiabicyclo[3.3.1]non-2-en-6-amine](/img/structure/B14154715.png)


![ethyl 1-[2-(5-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B14154728.png)

